(2-(Pentyloxy)ethyl)cyclohexane

Description

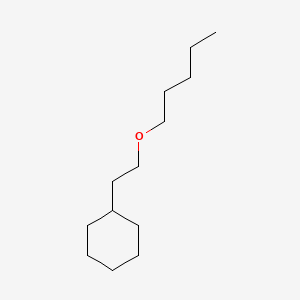

(2-(Pentyloxy)ethyl)cyclohexane is a cyclohexane derivative featuring a pentyloxyethyl ether substituent. This compound combines the hydrophobic cyclohexane core with a polar ether linkage, which influences its physical and chemical properties. For instance, cyclohexane extracts are frequently used in studies involving hydrolysis and biological activity assessments , suggesting that this compound may exhibit similar stability or reactivity under specific conditions.

Properties

CAS No. |

54852-75-4 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

2-pentoxyethylcyclohexane |

InChI |

InChI=1S/C13H26O/c1-2-3-7-11-14-12-10-13-8-5-4-6-9-13/h13H,2-12H2,1H3 |

InChI Key |

SDQQSGSKFMYGII-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOCCC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pentyloxy)ethyl)cyclohexane typically involves the reaction of cyclohexane with 2-(pentyloxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or another strong acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or high-pressure reactors to increase efficiency and scalability. The use of automated systems and real-time monitoring ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

(2-(Pentyloxy)ethyl)cyclohexane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The pentyloxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives or other substituted cyclohexane compounds.

Scientific Research Applications

(2-(Pentyloxy)ethyl)cyclohexane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Pentyloxy)ethyl)cyclohexane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors that mediate its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrocarbon Cyclohexane Derivatives

Compounds like methylcyclohexane (C₇H₁₄) and ethylcyclopentane (C₇H₁₄) share the same molecular formula but lack functional groups. Key differences include:

- Polarity: The ether group in (2-(pentyloxy)ethyl)cyclohexane introduces moderate polarity compared to nonpolar methylcyclohexane.

- Boiling Points : Methylcyclohexane has a boiling point of ~101°C , while the pentyloxyethyl substituent likely increases this value due to increased molecular weight and intermolecular forces.

| Compound | Molecular Formula | Functional Group | Boiling Point (°C) | Polarity |

|---|---|---|---|---|

| Methylcyclohexane | C₇H₁₄ | Alkyl | 101 | Nonpolar |

| This compound | C₁₃H₂₆O | Ether | ~180–200 (estimated) | Moderately polar |

Oxygen-Containing Cyclohexane Derivatives

- Ethyl 4-oxocyclohexanecarboxylate (C₁₁H₁₆O₃): This ester derivative contains a ketone and ester group, making it significantly more polar and reactive than this compound. Acid hydrolysis of similar esters (e.g., in cyclohexane extracts) often releases active compounds, whereas ethers like this compound are more resistant to hydrolysis .

- Anandamide: A bioactive ethanolamide with a cyclohexane-like structure. Unlike this compound, anandamide’s amide group enables receptor-binding activity, highlighting how functional groups dictate biological roles .

Ether-Linked Analogues

Compounds such as I-6502 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate) from feature ether and ester groups. Key contrasts include:

- Electronic Effects : The benzoate ester in I-6502 is more electron-withdrawing than the cyclohexane core, altering reactivity.

- Biological Activity : Ethers in I-6502 derivatives are designed for targeted bioactivity, whereas this compound’s simpler structure may limit such specificity .

Physicochemical and Functional Properties

Solubility and Chromatography

This compound’s moderate polarity suggests solubility in organic solvents like ethyl acetate or cyclohexane, similar to compounds purified using cyclohexane/ethyl acetate gradients in chromatography . In contrast, methylcyclohexane is predominantly soluble in nonpolar solvents .

Stability Under Hydrolysis

Acid hydrolysis of cyclohexane extracts decreases α-amylase inhibition, likely due to decomposition of active components . As an ether, this compound is expected to resist hydrolysis better than esters (e.g., ethyl 4-oxocyclohexanecarboxylate), which undergo cleavage under acidic or basic conditions .

Research Implications and Gaps

- Synthetic Applications : The compound’s ether linkage could serve as a stable intermediate in organic synthesis, analogous to methodologies in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.